N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide
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Overview
Description
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide is a complex organic compound with the molecular formula C26H26N2O6S. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Derivative: This involves the reaction of appropriate starting materials under specific conditions to form the 6,7-dimethoxy-1-isoquinoline derivative.
Coupling Reaction: The isoquinoline derivative is then coupled with a dimethoxyphenyl compound through a series of reactions, often involving catalysts and specific solvents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-1-butanesulfonamide
- N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-thiophenecarboxamide
Uniqueness
The uniqueness of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N2O6S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C27H28N2O6S2/c1-32-24-13-17-10-11-28-23(21(17)15-26(24)34-3)12-18-14-25(33-2)27(35-4)16-22(18)29-37(30,31)20-8-6-19(36-5)7-9-20/h6-11,13-16,29H,12H2,1-5H3 |
InChI Key |
HCQJHMHLDSREGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=C(C=C4)SC)OC)OC)OC |
Origin of Product |
United States |
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